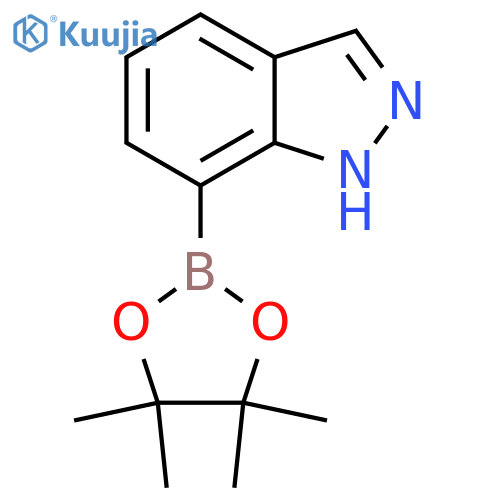

Cas no 915411-02-8 (7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

915411-02-8 structure

商品名:7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS番号:915411-02-8

MF:C13H17BN2O2

メガワット:244.097283124924

MDL:MFCD08059264

CID:840792

PubChem ID:45790942

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1H-Indazole-7-boronic acid pinacol ester

- 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazole

- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1H-INDAZOLE, 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-

- INDAZOLE-7-BORONIC ACID PINACOL ESTER

- (1H-INDAZOL-7-YL)BORONIC ACID PINACOL ESTER

- BBL103972

- FD6038

- STL557782

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)

- 1H-Indazole-7-boronic acid, pinacol ester

- 915411-02-8

- AS-49272

- PB23540

- MFCD08059264

- EN300-212687

- SY065621

- Indazole-7-boronic acid, pinacol ester

- DTXSID90672351

- AKOS005257829

- 7-Indazoleboronic Acid Pinacol Ester

- Z2044749987

- J-519029

- CS-0050126

- 1788080-13-6

- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-indazole

- SCHEMBL14231225

-

- MDL: MFCD08059264

- インチ: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9-8-15-16-11(9)10/h5-8H,1-4H3,(H,15,16)

- InChIKey: KZRYMNAPWVDMDN-UHFFFAOYSA-N

- ほほえんだ: N1NC2C(=CC=CC=2B2OC(C)(C)C(C)(C)O2)C=1

計算された属性

- せいみつぶんしりょう: 244.13800

- どういたいしつりょう: 244.138

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.1

じっけんとくせい

- 密度みつど: 1.154

- ふってん: 404.123 °C at 760 mmHg

- フラッシュポイント: 198.207 °C

- PSA: 47.14000

- LogP: 1.86210

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole セキュリティ情報

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-212687-0.05g |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

915411-02-8 | 95% | 0.05g |

$27.0 | 2023-09-16 | |

| Chemenu | CM109044-1g |

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

915411-02-8 | 95%+ | 1g |

$106 | 2024-07-20 | |

| Enamine | EN300-212687-0.1g |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

915411-02-8 | 95% | 0.1g |

$41.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D495012-5G |

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

915411-02-8 | 97% | 5g |

$255 | 2024-05-23 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD26585-10g |

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

915411-02-8 | 97% | 10g |

¥6188 | 2021-08-03 | |

| Apollo Scientific | OR308056-250mg |

1H-Indazole-7-boronic acid, pinacol ester |

915411-02-8 | 97+% | 250mg |

£48.00 | 2024-08-03 | |

| Key Organics Ltd | AS-49272-5G |

(1h-indazol-7-yl)boronic acid pinacol ester |

915411-02-8 | >95% | 5g |

£585.00 | 2025-02-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02403-25G |

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

915411-02-8 | 97% | 25g |

¥ 8,296.00 | 2023-04-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-258996-1g |

1H-Indazole-7-boronic acid pinacol ester, |

915411-02-8 | 1g |

¥3926.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89800-5g |

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

915411-02-8 | 97% | 5g |

¥1201.0 | 2024-07-18 |

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

915411-02-8 (7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) 関連製品

- 862723-42-0(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

- 885618-33-7(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:915411-02-8)7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

清らかである:99%/99%

はかる:5g/25g

価格 ($):268.0/939.0